N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Overview
Description
N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of interest in various fields of chemistry and pharmacology
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of triethylammonium bis(catecholato)iodomethylsilicate as a bifunctional reagent in combination with an organic photocatalyst and visible light . This method enables the cyclopropanation of olefins, including trifluoromethyl-substituted alkenes, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-methoxyaniline: Similar in structure but with a methoxy group instead of a trifluoromethyl group.
N-cyclopropyl-3-hydroxy-4-methoxybenzamide: Contains a benzamide moiety and a methoxy group.
N-cyclopropyl-3-{[1-(2,4-difluorophenyl)-7-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]amino}-4-methylbenzamide: Features a pyrazolo[3,4-b]pyridine ring and a difluorophenyl group.
Uniqueness
N-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)5-3-6(13-12-5)11-4-1-2-4/h3-4H,1-2H2,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQWDSRHFCFXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NNC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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